molecular formula C21H29N7O15P2 B7801690 NAD+ Hydrate

NAD+ Hydrate

Cat. No.: B7801690
M. Wt: 681.4 g/mol
InChI Key: JGDBMKCWNRCIFX-QYZPTAICSA-N
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Description

Nicotinamide adenine dinucleotide hydrate is a coenzyme found in all living cells. It plays a crucial role in metabolism by facilitating redox reactions, which involve the transfer of electrons from one molecule to another. This compound exists in two forms: the oxidized form (nicotinamide adenine dinucleotide) and the reduced form (nicotinamide adenine dinucleotide hydrogen). Nicotinamide adenine dinucleotide hydrate is essential for energy production, DNA repair, and cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinamide adenine dinucleotide hydrate can be synthesized through various chemical routes. One common method involves the enzymatic conversion of nicotinamide riboside to nicotinamide mononucleotide, which is then converted to nicotinamide adenine dinucleotide through the action of nicotinamide mononucleotide adenylyltransferase . This process typically requires specific reaction conditions, including the presence of adenosine triphosphate and magnesium ions.

Industrial Production Methods

Industrial production of nicotinamide adenine dinucleotide hydrate often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of nicotinamide adenine dinucleotide from simpler precursors such as tryptophan or aspartic acid . The fermentation process is followed by purification steps to isolate and concentrate the compound.

Chemical Reactions Analysis

Types of Reactions

Nicotinamide adenine dinucleotide hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving nicotinamide adenine dinucleotide hydrate include:

Major Products

The major products formed from reactions involving nicotinamide adenine dinucleotide hydrate include:

Comparison with Similar Compounds

Nicotinamide adenine dinucleotide hydrate is unique compared to other similar compounds due to its dual role as a redox coenzyme and a signaling molecule. Similar compounds include:

Nicotinamide adenine dinucleotide hydrate stands out due to its involvement in both energy production and regulatory processes, making it a vital compound in various biological systems.

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O14P2.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);1H2/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDBMKCWNRCIFX-QYZPTAICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O15P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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